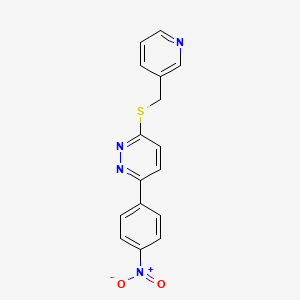

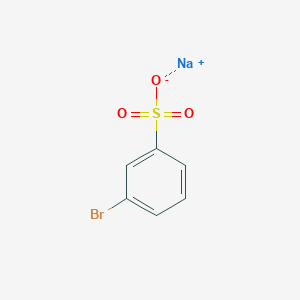

![molecular formula C19H20N2O3S B2703180 2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 477494-71-6](/img/structure/B2703180.png)

2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is part of a series of compounds designed and synthesized as potential STING agonists . STING is an important immune-associated protein that triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines .

Synthesis Analysis

The synthesis of these compounds involves introducing different substituents on the 4-position of the benzo[b]thiophene ring . The synthetic campaign has been conducted to prepare the designed compounds for biological evaluation .Molecular Structure Analysis

The molecular structure of these compounds is characterized by a benzo[b]thiophene-2-carboxamide core with different substituents at the 4-position . The binding mode of these compounds with the STING protein involves two canonical hydrogen bonds, a π-π stacking interaction, and a π-cation interaction .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a series of lithiation reactions carried out at −78 °C to RT over a period of 1 to 24 h based on the reactivity of the electrophile .Scientific Research Applications

- Anticancer Properties : Certain thiophene-based molecules exhibit anticancer activity . Researchers explore their potential as novel chemotherapeutic agents.

- Anti-Inflammatory Effects : Thiophene derivatives possess anti-inflammatory properties, making them relevant for drug development .

- Antimicrobial Activity : Some thiophene-containing compounds demonstrate antimicrobial effects, which could contribute to combating infectious diseases .

- Antihypertensive and Anti-Atherosclerotic Properties : Thiophene-mediated molecules may impact cardiovascular health by acting as antihypertensive and anti-atherosclerotic agents .

Material Science and Organic Electronics

Thiophene derivatives find applications beyond pharmacology:

- Organic Semiconductors : Thiophene-based compounds play a crucial role in organic semiconductors, enabling advancements in electronic devices and sensors .

- Organic Field-Effect Transistors (OFETs) : OFETs utilize thiophene-containing materials for their electrical properties, making them suitable for flexible and low-power electronic components .

- Organic Light-Emitting Diodes (OLEDs) : Thiophene derivatives contribute to OLED fabrication, enhancing display technology and energy efficiency .

Industrial Chemistry and Corrosion Inhibition

- Corrosion Inhibitors : Thiophene derivatives are employed in industrial chemistry as corrosion inhibitors . Their ability to protect metals from degradation is valuable in various applications.

Other Applications

Mechanism of Action

The mechanism of action of these compounds involves their interaction with the STING protein. Upon activation by its agonists, STING triggers the IRF and NF-κB pathways, generating type I interferons and proinflammatory cytokines . This primes the innate immune responses to achieve valid antitumor efficacy .

Future Directions

properties

IUPAC Name |

2-[(4-acetylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3S/c1-11(22)12-7-9-13(10-8-12)18(24)21-19-16(17(20)23)14-5-3-2-4-6-15(14)25-19/h7-10H,2-6H2,1H3,(H2,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLAZZVJNRUCLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-acetylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

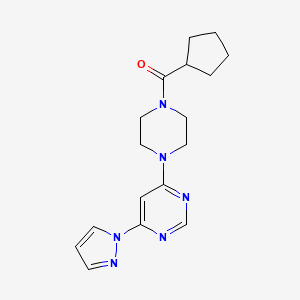

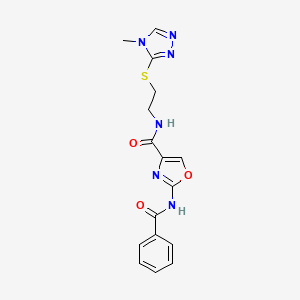

![allyl 4-ethyl-5-thieno[2,3-b]quinolin-2-yl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2703099.png)

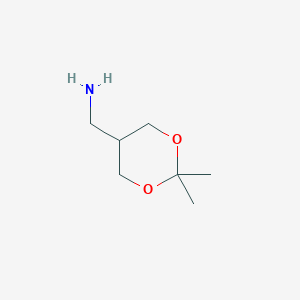

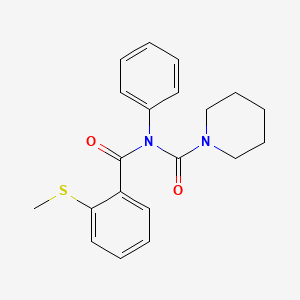

![4-[[1-[4-Chloro-2-(trifluoromethyl)phenyl]tetrazol-5-yl]methoxy]benzaldehyde](/img/structure/B2703102.png)

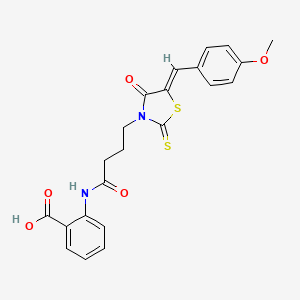

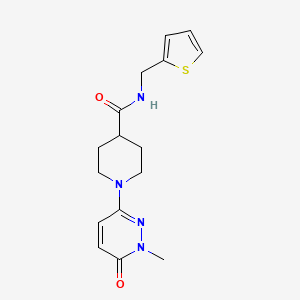

![3-(1-((3-(trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2703106.png)

![7-(2-fluorophenyl)-2-methyl-6-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2703107.png)

![N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2703113.png)

![5-(benzo[d][1,3]dioxol-5-yl)-1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2703118.png)